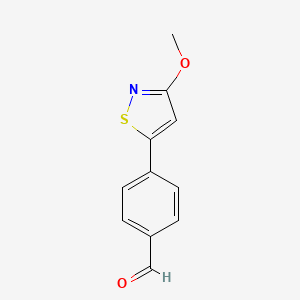
4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has drawn interest in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
Synthesis of 4-Bromobenzamide
Starting materials: : 4-Bromoaniline and benzoyl chloride
Conditions: : Reaction in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane.
Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
Starting materials: : 3,4-Dimethoxyphenethylamine and formaldehyde.
Conditions: : Cyclization under acidic conditions, followed by reduction to yield the dihydroisoquinoline derivative.
Linkage via Sulfonylation
Starting materials: : The dihydroisoquinoline and ethylene sulfonyl chloride.
Conditions: : React under basic conditions to form the sulfonylated intermediate.
Final Coupling
Starting materials: : The sulfonylated intermediate and 4-bromobenzamide.
Conditions: : Coupling reaction under dehydrating conditions such as using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
The industrial synthesis generally follows similar steps but on a larger scale, optimizing reaction conditions for higher yields and purity. Using automated reactors and controlled environments ensures reproducibility and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation at the dihydroisoquinoline ring, forming quinone-like derivatives, or reduction to fully saturated isoquinolines.
Substitution: : The bromine atom on the benzamide ring can be substituted with various nucleophiles, leading to a diverse array of derivatives.
Hydrolysis: : Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines, thiols, or alkoxides under mild heating.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Saturated isoquinoline derivatives.
Substitution: : N-substituted benzamides with varied functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: : Used as a precursor or intermediate in the synthesis of various complex organic compounds.
Study of reaction mechanisms: : Its distinctive structure makes it suitable for studying reaction pathways and mechanisms.
Biology
Enzyme inhibition: : The compound may inhibit certain enzymes, making it useful in biochemical assays and studies.
Cellular studies: : Its derivatives can be used to probe cellular functions and mechanisms.
Medicine
Drug development: : Potential as a lead compound for developing new pharmaceuticals targeting specific pathways or enzymes.
Therapeutic agent: : Could be explored for its therapeutic potential against various diseases.
Industry
Specialty chemicals: : Utilized in the production of fine chemicals and specialty reagents.
Material science:
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide largely depends on its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, or other proteins that it may bind to or inhibit.
Pathways Involved: : Can interfere with or modulate specific biochemical pathways, leading to changes in cellular function or activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-(2-(ethylsulfonyl)ethyl)benzamide: : Lacks the dihydroisoquinoline moiety.
6,7-Dimethoxyisoquinoline derivatives: : Various analogs with different substituents.
N-(2-(sulfonyl)ethyl)benzamide derivatives: : Differing in the aryl substitution pattern.
Uniqueness
The combination of the brominated benzamide with the sulfonylated isoquinoline imparts unique chemical and biological properties that are not found in simpler analogs.
Propriétés
IUPAC Name |
4-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O5S/c1-27-18-11-15-7-9-23(13-16(15)12-19(18)28-2)29(25,26)10-8-22-20(24)14-3-5-17(21)6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVIXPJPAPEHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2674217.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2674219.png)




![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2674229.png)


![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2674233.png)



